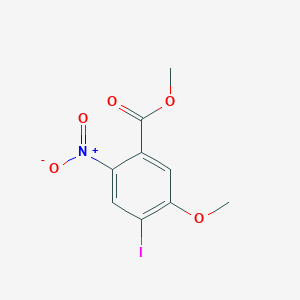

Methyl 4-iodo-5-methoxy-2-nitrobenzoate

Beschreibung

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is a substituted aromatic ester characterized by distinct functional groups: an iodine atom at position 4, a methoxy group at position 5, and a nitro group at position 2. This compound is structurally related to pharmaceutical intermediates, as evidenced by similar derivatives used in drug synthesis and impurity analysis .

Eigenschaften

Molekularformel |

C9H8INO5 |

|---|---|

Molekulargewicht |

337.07 g/mol |

IUPAC-Name |

methyl 4-iodo-5-methoxy-2-nitrobenzoate |

InChI |

InChI=1S/C9H8INO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 |

InChI-Schlüssel |

XOTNSZQMLIYQQN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-4-iod-5-methoxy-2-nitrobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Die Methoxygruppe kann unter bestimmten Bedingungen zu einer Hydroxylgruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte, die gebildet werden

Substitution: Produkte mit verschiedenen Substituenten, die das Iodatom ersetzen.

Reduktion: Bildung von 4-Amino-5-methoxy-2-nitrobenzoat.

Oxidation: Bildung von 4-Iod-5-hydroxy-2-nitrobenzoat.

Wissenschaftliche Forschungsanwendungen

Methyl-4-iod-5-methoxy-2-nitrobenzoat wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle.

Biologie: Bei der Untersuchung von Enzym-Wechselwirkungen und -Inhibition.

Medizin: Potenzieller Einsatz bei der Entwicklung pharmazeutischer Verbindungen.

Industrie: Als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-iod-5-methoxy-2-nitrobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während das Iodatom Substitutionsreaktionen eingehen kann. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen, wodurch die Verbindung in Forschungsanwendungen nützlich wird.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-iodo-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products with different substituents replacing the iodine atom.

Reduction: Formation of 4-amino-5-methoxy-2-nitrobenzoate.

Oxidation: Formation of 4-iodo-5-hydroxy-2-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-iodo-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent differences are outlined below:

Reactivity and Physicochemical Properties

- Iodine vs. Chlorine/Benzyloxy : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine (e.g., ) or benzyloxy (e.g., ). Iodine’s larger atomic radius may enhance leaving-group ability in nucleophilic substitution reactions.

- Solubility and Melting Points: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts. The iodine substituent may increase melting point due to enhanced van der Waals interactions.

Biologische Aktivität

Methyl 4-iodo-5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10I NO5

- Molecular Weight : 307.10 g/mol

- Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), and iodo group (-I).

This unique arrangement of functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism is thought to involve:

- Inhibition of bacterial growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Potential as a broad-spectrum antimicrobial agent : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, revealing promising results:

- Cytotoxicity against cancer cell lines : The compound has demonstrated selective cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanism of action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

The compound exhibited a strong inhibitory effect on both bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The findings were as follows:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 30 |

| 50 | 30 | 70 |

The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis, suggesting that the compound effectively induces cell death in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in cellular macromolecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby disrupting normal cellular function.

- Induction of Oxidative Stress : By generating reactive oxygen species, it can lead to oxidative damage within cells, promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.